6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-F-Tic) is a fluorinated derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained phenylalanine analogue. Its molecular formula is C₁₀H₁₀FNO₂ (MW: 195.19 g/mol) . This compound is used in peptidomimetics and drug discovery, particularly targeting opioid receptors and viral proteins .
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLSCFGRFIBSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the Bischler-Napieralski reaction, which is a well-known method for constructing isoquinoline derivatives . The reaction conditions often include the use of phosphorus oxychloride (POCl3) and a suitable amine precursor. Another approach involves the cyclization of N-acylated phenylethylamines under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form quinoline derivatives, leveraging strong oxidizing agents.
Reagents and Conditions
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Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
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Nitric acid (HNO₃) under controlled heating.
Mechanism
The tetrahydroisoquinoline ring undergoes dehydrogenation, converting the saturated six-membered ring into an aromatic quinoline structure. The fluorine substituent at position 6 stabilizes intermediates through electron-withdrawing effects.
Reduction Reactions
Reduction targets the carboxylic acid group, converting it to alcohol or aldehyde derivatives.
Reagents and Conditions
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Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ethereal solvents.
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Mild acidic workup to isolate reduced products.
Mechanism
The carboxylic acid group (-COOH) is reduced to a primary alcohol (-CH₂OH) or aldehyde (-CHO), depending on reaction conditions. This transformation is critical for generating intermediates in medicinal chemistry.
Substitution Reactions
The fluorine atom at position 6 undergoes nucleophilic displacement under specific conditions.
Reagents and Conditions
-
Sodium hydride (NaH) or organolithium compounds (e.g., Grignard reagents) in polar aprotic solvents.
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Elevated temperatures (e.g., reflux conditions).
Mechanism
The fluorine atom acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, alkoxides). This reactivity is exploited to diversify the compound’s functional groups for drug design.
Analytical Characterization
Reaction monitoring and product validation employ:
Scientific Research Applications
Pharmaceutical Development
Key Intermediate for Neurological Disorders
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to enhance drug efficacy by modulating receptor activity and enzyme inhibition. This compound is particularly relevant in the development of treatments for conditions such as depression and anxiety disorders .
Case Study: Synthesis of Antidepressants
Research has demonstrated that derivatives of this compound can be synthesized to yield potent antidepressant agents. For instance, modifications to its structure have led to compounds exhibiting selective serotonin reuptake inhibition (SSRI) properties .
Biochemical Research
Investigating Receptor Interactions
In biochemical studies, this compound is utilized to investigate interactions between various receptors and ligands. Its ability to inhibit specific enzymes provides insights into cellular mechanisms and potential therapeutic targets.
Case Study: Enzyme Inhibition Studies
A study focusing on the inhibition of monoamine oxidase (MAO) revealed that this compound derivatives could effectively reduce MAO activity. This finding suggests potential applications in treating neurodegenerative diseases where MAO plays a critical role .
Analytical Chemistry
Standard Reference Material
This compound is employed as a standard reference material in chromatography and mass spectrometry. It aids in the accurate identification and quantification of similar compounds within complex mixtures.
| Application | Details |
|---|---|
| Chromatography | Used for calibration and validation of analytical methods |
| Mass Spectrometry | Assists in the identification of unknown compounds in biological samples |
Material Science
Development of New Materials
In material science, this compound finds applications in developing materials with enhanced properties such as conductivity and stability. These materials are beneficial for electronic applications and polymer industries.
Case Study: Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can significantly improve their electrical conductivity. The resulting materials have potential applications in flexible electronics and sensors .
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of biological pathways, including neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares 6-F-Tic with key structural analogs:
Key Observations:
- Substituent Position : Fluorine at the 6-position (6-F-Tic) vs. 7-position (7-F-Tic) alters electronic effects and steric interactions. For example, 7-hydroxy-Tic (Htc) exhibits high mu-opioid receptor (MOR) affinity due to hydrogen bonding, whereas 6-F-Tic’s fluorine may prioritize hydrophobic interactions .
- Stereochemistry : The (3R) configuration in 6-F-Tic is critical for opioid receptor binding, as seen in related compounds like JDTic (a MOR/KOR antagonist) .
Antiviral Activity
- 6-F-Tic derivatives inhibit influenza virus replication by targeting viral polymerase acidic (PA) proteins. Fluorine’s electronegativity may stabilize interactions with PA active sites, similar to 1,3-cis-2-substituted Tic analogs .
- Comparison: Non-fluorinated Tic derivatives show weaker PA inhibition (IC₅₀ > 10 µM) compared to fluorinated variants (IC₅₀ ~ 2–5 µM) .
Opioid Receptor Modulation
- 6-F-Tic’s constrained structure mimics endogenous opioid peptides. In contrast, 7-hydroxy-Tic (Htc) derivatives exhibit nanomolar affinity for MOR and delta-opioid receptors (DOR) due to hydroxyl-mediated hydrogen bonds .
- Selectivity : 6-F-Tic may favor kappa-opioid receptor (KOR) binding, while 7-F-Tic analogs like AT-076 show pan-opioid antagonist activity (Ki < 10 nM for MOR/DOR/KOR) .
Metabolic Stability
- Fluorination reduces oxidative metabolism in the liver. 6-F-Tic has a predicted plasma half-life (t₁/₂) > 6 hours, outperforming hydroxy-substituted analogs like Htc (t₁/₂ ~ 3 hours) .
Biological Activity
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 86323-66-2) is a compound that has garnered attention in medicinal chemistry due to its structural similarity to various biologically active molecules. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C10H10FNO2
- Molecular Weight: 195.19 g/mol
- IUPAC Name: (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
The compound features a tetrahydroisoquinoline core, which is significant in the development of pharmacologically active agents.
Research indicates that this compound may act as an allosteric modulator for various receptors. Allosteric modulation can enhance or inhibit receptor activity without directly competing with the endogenous ligand. This characteristic is particularly valuable for developing drugs with fewer side effects compared to traditional agonists and antagonists.
Pharmacological Effects
- Neuroprotective Properties:
- Antidepressant Activity:
- Anti-inflammatory Effects:
Research Findings and Case Studies
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including:
- Pictet-Spengler Reaction: A classical method for constructing tetrahydroisoquinolines.
- Diels-Alder Reaction: A more recent approach that allows for the introduction of substituents at specific positions on the isoquinoline structure .
Derivatives
Derivatives of this compound are being explored for enhanced biological activity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
